molecular formula C6H3FN4O B1405477 4-Azido-5-fluoropyridine-3-carbaldehyde CAS No. 1378039-78-1

4-Azido-5-fluoropyridine-3-carbaldehyde

Cat. No.: B1405477
CAS No.: 1378039-78-1
M. Wt: 166.11 g/mol
InChI Key: LVJCFVXZLPITMU-UHFFFAOYSA-N
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Description

4-Azido-5-fluoropyridine-3-carbaldehyde is a multifunctional heteroaromatic building block with the molecular formula C6H3FN4O . This compound integrates three key reactive features: an azide group, a fluorine substituent, and an aldehyde group, making it a highly valuable intermediate in medicinal chemistry and materials science. The azide group is particularly useful for Huisgen 1,3-dipolar cycloaddition ("click chemistry") reactions, allowing for the efficient and selective synthesis of 1,2,3-triazoles, which are important pharmacophores . The aldehyde functionality provides a handle for further derivatization through condensation reactions, such as forming Schiff bases, or for nucleophilic addition. Simultaneously, the fluorine atom on the pyridine ring can influence the molecule's electronic properties and metabolic stability, and can serve as a site for further functionalization via nucleophilic aromatic substitution. While specific applications for this exact compound are not fully detailed in the literature, its structure suggests it is primarily used in the preparation of more complex molecules for pharmaceutical research and as a key intermediate in the development of peptidomimetics, given that the closely related compound 5-fluoropyridine-3-carbaldehyde is used for this purpose . Researchers value this compound for its ability to rapidly generate molecular diversity. Warning: Organic azides can be thermally unstable and may pose explosion hazards. Handle with care using appropriate safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-azido-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN4O/c7-5-2-9-1-4(3-12)6(5)10-11-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJCFVXZLPITMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)N=[N+]=[N-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic and Nucleophilic Substitutions on Pyridine Derivatives

The synthesis often begins with readily available fluorinated pyridine cores such as 5-fluoronicotinaldehyde . Electrophilic fluorination at specific positions can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which facilitate regioselective fluorination at the 5-position.

Subsequently, the amino or azido groups can be introduced via nucleophilic substitution on activated halogenated pyridines. For example, halogenated intermediates (e.g., chloropyridines) can be converted to azides through nucleophilic substitution with sodium azide under mild conditions.

Construction of the Pyridine-3-Carbaldehyde Core

The aldehyde functionality at the 3-position can be introduced through:

  • Formylation reactions such as the Vilsmeier-Haack formylation, which involves the reaction of the pyridine derivative with POCl₃ and DMF to selectively install the formyl group at the 3-position.
  • Alternatively, oxidation of suitable precursors or using directed ortho-lithiation followed by carbonyl addition can be employed.

Palladium-Catalyzed Annulation Approaches

Recent advances include Pd-catalyzed [4 + 2] annulation strategies that allow for the construction of fluorinated heterocycles with high regioselectivity and functional group tolerance. These methods utilize α-fluoro-β-ketoesters or related fluorinated nucleophiles to assemble the pyridine core with the desired substituents in a modular fashion.

Data Table Summarizing Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Electrophilic fluorination Pyridine derivatives Selectfluor, NFSI Room temperature, mild Regioselective fluorination Limited to accessible pyridine cores
Halogenation + nucleophilic azide substitution Halogenated pyridine NaN₃ Elevated temperature, polar solvents High regioselectivity Multiple steps, potential side reactions
Vilsmeier-Haack formylation Pyridine derivatives POCl₃, DMF Reflux Direct aldehyde installation Limited regioselectivity, overreaction possible
Pd-catalyzed [4 + 2] annulation Fluorinated β-ketoesters Pd catalyst, ligands Mild, room temperature Modular, high yield Requires specialized catalysts
Oxidation of precursors Pyridine derivatives Oxidants (e.g., PCC, KMnO₄) Controlled conditions Versatile Overoxidation risk

Research Findings and Notable Considerations

  • Selectivity and Functional Group Compatibility: Modern methods emphasize regioselectivity, especially in fluorinated heterocycles, to avoid undesired substitution at other positions.
  • Reaction Conditions: Mild conditions are preferred to preserve sensitive azido groups and fluorinated functionalities.
  • Yield and Scalability: Recent advances demonstrate that Pd-catalyzed annulation can be scaled to multigram quantities with high efficiency and stereocontrol.

Chemical Reactions Analysis

Types of Reactions

4-Azido-5-fluoropyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Research
4-Azido-5-fluoropyridine-3-carbaldehyde has been utilized as a precursor in the synthesis of various anticancer agents. The azide functional group allows for "click chemistry" applications, enabling the formation of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has been employed to develop novel compounds that exhibit potent inhibitory activity against cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting MDM2, a protein that regulates the p53 tumor suppressor, thereby enhancing the anticancer efficacy of existing therapies .

1.2. Radiopharmaceutical Development
The compound plays a crucial role in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Its azide group facilitates the incorporation of fluorine-18, making it suitable for developing imaging agents that target specific biological pathways in tumors. Research has demonstrated that radiolabeled derivatives can effectively visualize MDM2 expression in various cancer models, providing valuable insights into tumor biology and treatment response .

Organic Synthesis

2.1. Synthesis of Heterocycles
this compound serves as a key building block in the synthesis of diverse heterocyclic compounds. Its reactivity allows for the formation of complex structures through various coupling reactions. For example, it has been used in the synthesis of amino furo/pyrroloindole derivatives, which have shown potential as bioactive molecules . The ability to introduce multiple functional groups makes it a valuable intermediate in designing novel pharmaceuticals.

2.2. Click Chemistry Applications
The compound's azide functionality is particularly advantageous in click chemistry, which emphasizes high-yielding reactions under mild conditions. By reacting with alkynes, it can form stable triazole linkages, which are prevalent in drug design and development. This approach has been applied to create multifunctional bioconjugates that can target specific biomolecules or cells, enhancing therapeutic delivery and efficacy .

Mechanism of Action

The mechanism of action of 4-Azido-5-fluoropyridine-3-carbaldehyde involves its reactivity due to the presence of the azido and aldehyde groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of 4-Azido-5-fluoropyridine-3-carbaldehyde and Related Compounds

Compound Name Core Structure Key Functional Groups Primary Applications Toxicity/Stability Insights
This compound Pyridine -N₃ (4), -F (5), -CHO (3) Click chemistry, drug synthesis Limited data; azides require caution
3'-Azido-3'-deoxythymidine (AZT) Deoxythymidine -N₃ (3'), -OH (5') Antiretroviral therapy Known hematologic toxicity
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno-pyrazole Hydrazone, cyclohexyl Unclear; potential intermediates Uninvestigated toxicology
Mechanistic and Reactivity Comparisons
  • Azido Group Reactivity :

    • This compound : The azido group participates in bioorthogonal reactions (e.g., with alkynes), enabling site-specific labeling. The electron-withdrawing fluorine and aldehyde groups may modulate azide reactivity compared to AZT.
    • AZT : The 3'-azido group in AZT is critical for inhibiting HIV reverse transcriptase by terminating DNA chain elongation. Its triphosphate form competes with thymidine triphosphate.
  • Fluorine Substitution :

    • The 5-fluoro substituent in the pyridine derivative enhances metabolic stability and may influence binding in target proteins, akin to fluorinated drugs like 5-fluorouracil. In contrast, AZT lacks fluorine but relies on deoxyribose modification for activity.
  • Aldehyde Functionality: The formyl group in this compound allows further derivatization (e.g., condensation with amines to form Schiff bases), a feature absent in AZT or the indeno-pyrazole hydrazone.

Biological Activity

4-Azido-5-fluoropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features, including an azido group, a fluorine atom, and an aldehyde group attached to a pyridine ring. The molecular formula of this compound is C6_6H3_3FN4_4O. Its potential applications span various fields, including organic synthesis, materials science, and biological studies.

The compound is characterized by its ability to participate in various chemical reactions due to the presence of reactive functional groups. Key reactions include:

  • Substitution Reactions : The azido group can be substituted with other nucleophiles.
  • Reduction Reactions : The azido group can be reduced to form an amine.
  • Oxidation Reactions : The aldehyde can be oxidized to a carboxylic acid.

These reactions allow for the synthesis of diverse derivatives that may exhibit varying biological activities.

The biological activity of this compound is largely attributed to its reactivity. The azido group is known for participating in click chemistry, facilitating the formation of stable triazole rings, while the aldehyde group can form Schiff bases with amines. These interactions are crucial for the compound's potential therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits notable biological activities. It has been investigated for its effects on various cellular processes, including:

  • Cell Proliferation : Studies suggest that compounds containing azido and fluorine groups can influence cell growth and differentiation.
  • Calcium Signaling : It may affect store-operated calcium entry (SOCE), which is critical for cellular calcium homeostasis and signaling pathways.

Case Study: Calcium Entry Modulation

In a study focused on calcium signaling, several derivatives related to this compound were synthesized and tested for their ability to modulate SOCE. The results indicated that specific substitutions could enhance or inhibit calcium entry, suggesting potential therapeutic applications in conditions where calcium signaling is disrupted .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameAzido GroupFluorine PositionBiological Activity
This compoundYes5Modulates SOCE; potential anticancer activity
4-Azido-3-fluoropyridine-2-carbaldehydeYes3Limited biological data available
5-Azido-4-fluoropyridine-3-carbaldehydeYes4Investigated for antimicrobial properties

This table highlights how variations in the positioning of the azido and fluorine groups can influence biological activity and reactivity.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and assessing their biological activities. For instance, compounds derived from this structure have shown promise as potential inhibitors in various biochemical pathways, including those involved in cancer progression and microbial resistance.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibition of cell proliferation,
Antimicrobial PropertiesActivity against specific bacterial strains
Calcium Signaling ModulationAlteration in SOCE dynamics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azido-5-fluoropyridine-3-carbaldehyde, and how can decomposition be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example, fluorination at the 5-position may precede azide introduction at the 4-position via nucleophilic substitution. The aldehyde group at the 3-position can be introduced via formylation (e.g., using Vilsmeier-Haack conditions). To minimize decomposition of the azide group, reactions should be conducted at low temperatures (0–5°C) under inert atmospheres, and purification should avoid prolonged exposure to light or heat .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : The aldehyde proton (δ ~9.5–10.5 ppm) and fluorine coupling patterns (e.g., ¹⁹F NMR for 5-fluoro substitution) are key. Azide protons are typically absent in ¹H NMR but detectable via IR.
  • IR : A strong absorbance near ~2100 cm⁻¹ confirms the azide group.
  • MS : High-resolution mass spectrometry (HRMS) should verify the molecular ion (e.g., [M+H]⁺) and fragmentation patterns consistent with the azide and aldehyde groups .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at –20°C in amber vials to mitigate thermal and photolytic decomposition.
  • Solvent Compatibility : Test solubility in aprotic solvents (e.g., DMF, DMSO) and monitor degradation via HPLC over time.
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents, as azides may hydrolyze to amines in aqueous environments .

Advanced Research Questions

Q. How can contradictions in reaction yields or byproduct formation during the synthesis of this compound be systematically addressed?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, unintended reduction of the azide to an amine may occur if reducing agents (e.g., residual Pd catalysts) are present.
  • Reaction Optimization : Employ design of experiments (DoE) to evaluate variables (e.g., stoichiometry, temperature, solvent polarity). For fluorinated pyridines, electron-withdrawing effects may require adjusted reaction times .

Q. What strategies are effective for integrating this compound into click chemistry applications, and how can competing reactivities be managed?

  • Methodological Answer :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Optimize catalyst loading (e.g., Cu(I) with TBTA ligand) to enhance regioselectivity.
  • Competing Reactivities : The aldehyde group may undergo undesired Schiff base formation; protect it as an acetal during click reactions, then deprotect under mild acidic conditions .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the azide with other groups) to isolate contributions to bioactivity.
  • Controlled Assays : Replicate experiments under standardized conditions (pH, solvent, cell lines) to rule out environmental variables. Cross-validate findings using orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Data Contradiction Analysis

Q. When NMR data for this compound conflicts with computational predictions, what steps should researchers take?

  • Methodological Answer :

  • Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to account for dielectric effects.
  • Experimental Validation : Use 2D NMR (e.g., COSY, NOESY) to confirm spin-spin coupling and spatial interactions. Compare with analogous compounds (e.g., 2-chloro-5-fluoro-pyridine-4-carbaldehyde ) to identify substituent-specific shifts.

Tables for Quick Reference

Property Technique Key Observations
Azide StabilityTGA/DSCDecomposition onset >120°C in inert atmosphere
Aldehyde ReactivitySchiff Base AssayReacts with primary amines (λ_max ~450 nm)
Fluorine Environment¹⁹F NMRChemical shift δ ~–110 to –120 ppm (CF coupling)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-5-fluoropyridine-3-carbaldehyde
Reactant of Route 2
4-Azido-5-fluoropyridine-3-carbaldehyde

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